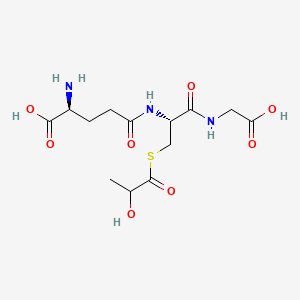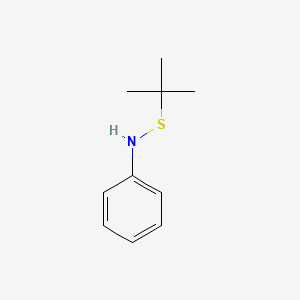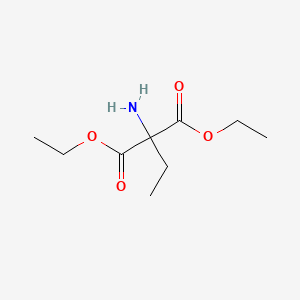
Diethyl 2-amino-2-ethylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-amino-2-ethylmalonate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of malonic acid and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in forming various chemical products, making it valuable in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 2-amino-2-ethylmalonate can be synthesized through the alkylation of diethyl malonate with ethylamine. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to form the enolate ion, which then reacts with ethylamine to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-amino-2-ethylmalonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substituted Malonates: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Aplicaciones Científicas De Investigación
Chemistry: Diethyl 2-amino-2-ethylmalonate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of amino acids and peptides, which are essential for studying protein functions and interactions .
Medicine: The compound is used in the development of drugs, particularly those targeting metabolic pathways and enzyme inhibitors .
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials .
Mecanismo De Acción
The mechanism by which diethyl 2-amino-2-ethylmalonate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of suitable reagents and conditions .
Comparación Con Compuestos Similares
Diethyl malonate: A precursor to diethyl 2-amino-2-ethylmalonate, used in similar synthetic applications.
Diethyl 2-ethylmalonate: Lacks the amino group, making it less versatile in certain reactions.
Diethyl 2-amino-2-methylmalonate: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both amino and ester functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various research applications .
Propiedades
IUPAC Name |
diethyl 2-amino-2-ethylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLYAVNOAWJHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
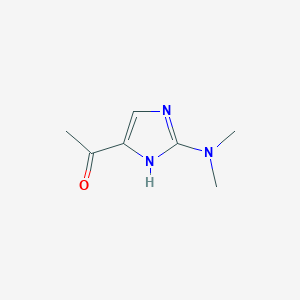
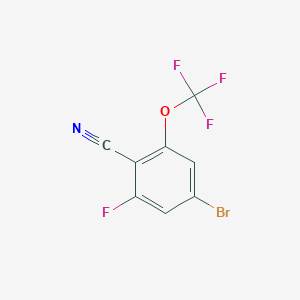

![2-Isopropoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B12828297.png)

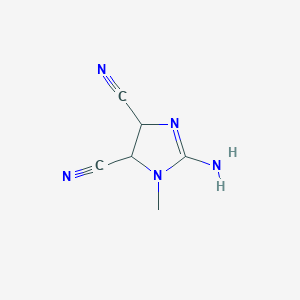

![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
